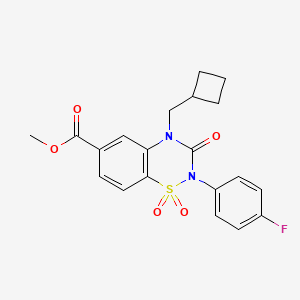![molecular formula C17H21N9O B12269498 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12269498.png)
6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of morpholine and pyridazine groups enhances its chemical properties, making it a valuable subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions One common method starts with the preparation of the pyridazine derivative, which is then reacted with morpholine under controlled conditions to form the morpholinyl-pyridazine intermediateThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-throughput screening and process analytical technology (PAT) ensures that the production meets regulatory standards and minimizes waste .
Análisis De Reacciones Químicas
Types of Reactions
6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(morpholin-4-yl)pyridazin-3-amine
- 4-(4-chloro-phen-yl)-6-(morpholin-4-yl)pyridazin-3-one
- 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H21N9O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-[6-[4-(7H-purin-6-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C17H21N9O/c1-2-14(25-7-9-27-10-8-25)23-22-13(1)24-3-5-26(6-4-24)17-15-16(19-11-18-15)20-12-21-17/h1-2,11-12H,3-10H2,(H,18,19,20,21) |
Clave InChI |
NQUIXCDTJIJMGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=NC5=C4NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269427.png)
![4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12269429.png)
![1-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269433.png)
![2-({1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12269438.png)
![4-cyclobutyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12269439.png)

![4-[4-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12269453.png)
![4-[2-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B12269465.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12269467.png)
![7-fluoro-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12269471.png)
![5-chloro-N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12269475.png)

![5-chloro-N-methyl-N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269479.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12269482.png)
